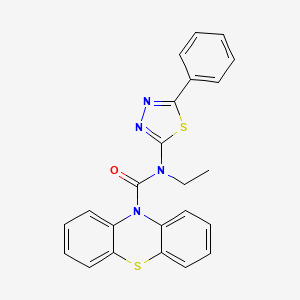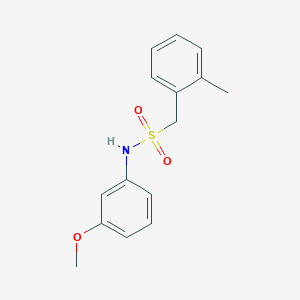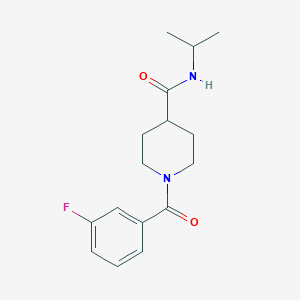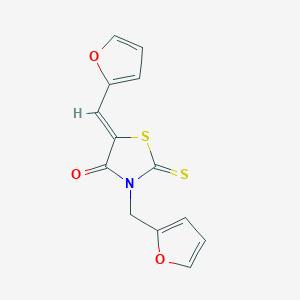
N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide
Overview
Description
N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide, also known as EPTC, is a herbicide that belongs to the thiocarbamate family. EPTC is commonly used in agriculture to control weeds in crops such as corn, soybeans, and potatoes. In recent years, EPTC has gained attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide is not fully understood. However, it is believed that N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide acts by inhibiting the activity of acetaldehyde dehydrogenase, an enzyme involved in the metabolism of alcohol. This leads to an accumulation of acetaldehyde, which can cause cell death.
Biochemical and Physiological Effects:
N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide has been shown to induce apoptosis through the activation of caspases. N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide has been shown to have anti-oxidant effects by reducing the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One advantage of using N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide in lab experiments is that it is relatively inexpensive and easy to obtain. In addition, N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide has been shown to have low toxicity in animal studies. However, one limitation of using N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to interpret results from experiments.
Future Directions
There are several future directions for research on N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide. One area of research is to further investigate the mechanism of action of N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide. This could help to better understand its potential applications in the field of medicine. Another area of research is to investigate the potential use of N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide as a drug delivery system. This could lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's. Finally, research could be conducted to investigate the potential use of N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide in combination with other drugs to enhance their effectiveness.
Scientific Research Applications
N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide has been studied for its potential applications in the field of medicine. Research has shown that N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide has anti-cancer properties and can induce apoptosis in cancer cells. N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)phenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS2/c1-2-26(22-25-24-21(30-22)16-10-4-3-5-11-16)23(28)27-17-12-6-8-14-19(17)29-20-15-9-7-13-18(20)27/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRWLXHBSXNDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NN=C(S1)C2=CC=CC=C2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)](/img/structure/B4760501.png)
![3-isopropyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760509.png)

![2-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4760519.png)
![2-[(2,4-dichlorobenzyl)oxy]-5-methylbenzaldehyde](/img/structure/B4760531.png)

![2-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4760537.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4760550.png)
![4-[ethyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4760558.png)

![N-[2-(2-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B4760577.png)
![N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4760585.png)
![N,N'-1,2-ethanediylbis[3-(4-methylphenyl)acrylamide]](/img/structure/B4760601.png)